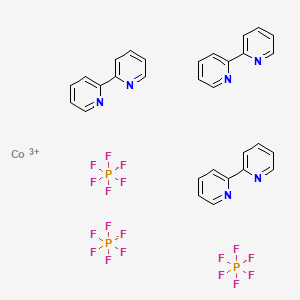

Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate)

Vue d'ensemble

Description

Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) is a useful research compound. Its molecular formula is C30H24CoF18N6P3 and its molecular weight is 962.4 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Electron Transfer Reactivity

Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) has been studied for its electron-transfer reactivity, especially in relation to metal-ligand bonding and the effects of metal oxidation state. A detailed analysis of the bonding in high-spin d7 and d8 configurations provides insights into the electron-transfer barriers in such compounds (Szalda, Creutz, Mahajan, & Sutin, 1983).

2. Solar Energy Conversion

A significant application of this complex is in dye-sensitized solar cells (DSSCs). Its use in conjunction with certain organic dyes has led to notable improvements in solar energy conversion efficiencies (Xiang, Huang, Bach, & Spiccia, 2013). Additionally, it's been utilized in aqueous electrolytes for DSSCs, contributing to better diffusion of redox mediators and improved energy conversion efficiency (Xiang, Huang, Cheng, Bach, & Spiccia, 2013).

3. Photoreduction of Water

This complex has been instrumental in homogeneous catalysis for the photoreduction of water by visible light. It acts as a mediator in systems that produce hydrogen, demonstrating its potential in renewable energy applications (Brown, Brunschwig, Creutz, Endicott, & Sutin, 1979).

4. Stability and Performance in Solar Cells

Novel cobalt complexes, including variants of tris(2,2'-bipyridine)cobalt(III), have been synthesized for use as dopants in hole-transporting materials for perovskite solar cells, leading to improved device performance and efficiency (Onozawa-Komatsuzaki, Funaki, Murakami, Kazaoui, Chikamatsu, & Sayama, 2017).

5. Polarographic Behavior in Solutions

The polarographic behavior of the tris(2,2'-bipyridine)cobalt(II) and (III) complexes has been investigated, revealing complex electrode processes in solutions, which is critical for understanding their electrochemical properties (Tanaka & Sato, 1968).

6. Ligand Substitution Stability

The stability of tris(2,2'-bipyridine)cobalt(III) towards ligand substitution has been a subject of study, especially considering the strong nucleophilicity of certain ions and their potential impact on the structure and reactivity of the complex (Yamada, Utsuno, & Iida, 1996).

Mécanisme D'action

Mode of Action

Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) acts as a redox mediator for PSI-based biophotovoltaics applications . It facilitates direct electron transfer from the cobalt complexes to PSI .

Biochemical Pathways

The compound affects the electron transfer process in photosynthesis . By acting as a redox mediator, it facilitates the transfer of electrons from the cobalt complexes to PSI, which is a crucial step in the photosynthetic process .

Result of Action

The result of the compound’s action is the generation of photocurrent in PSI-based biophotovoltaic devices . This is achieved through the direct electron transfer from the cobalt complexes to PSI .

Action Environment

The action of Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) can be influenced by environmental factors such as the type of solvent used . For instance, the use of a mixed organic solvent phase can slow reduction rates approximately 8–38 fold as compared to fully aqueous systems . This has implications for dye regeneration rates in PSI-based biophotovoltaics .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cobalt(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Co.3F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCURPBAGSBJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24CoF18N6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28277-53-4 | |

| Record name | Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

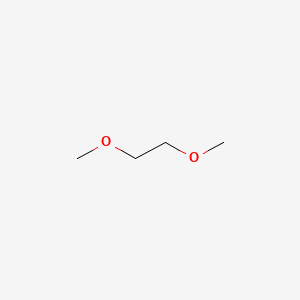

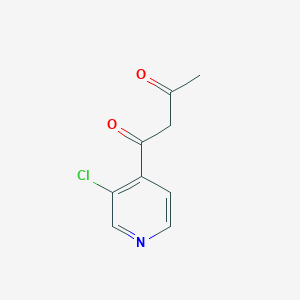

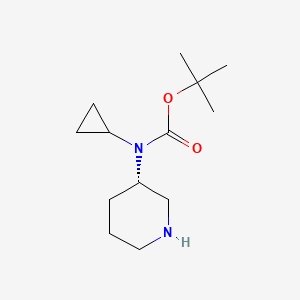

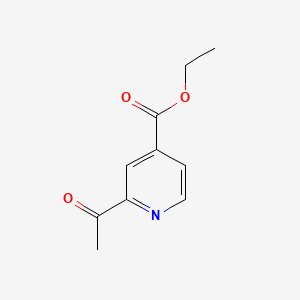

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

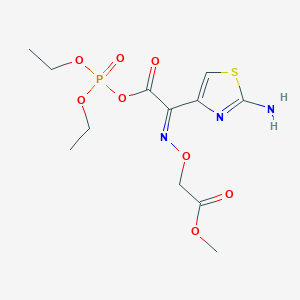

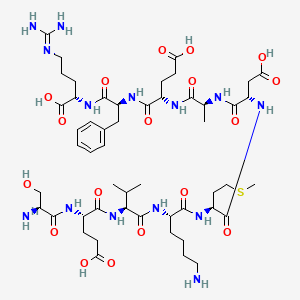

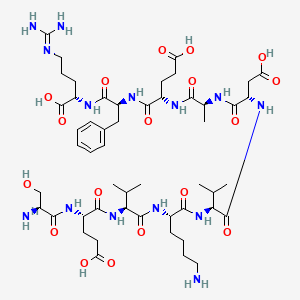

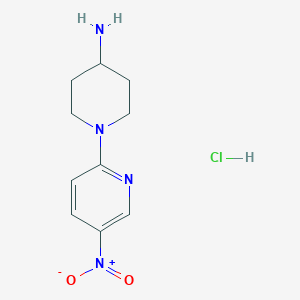

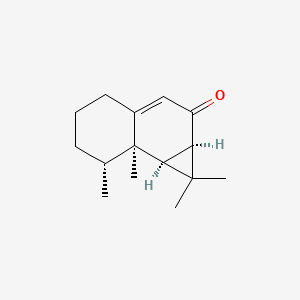

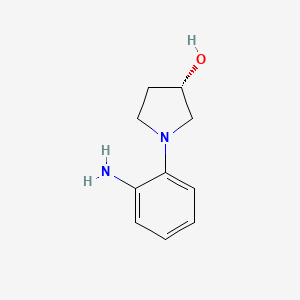

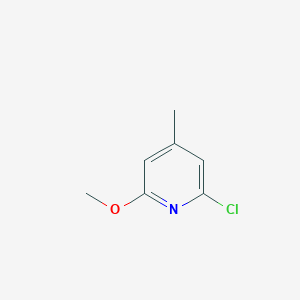

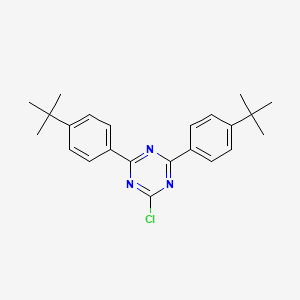

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.